2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid
Overview
Description
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is a heterocyclic compound with a molecular formula of C7H7N3O2S and a molecular weight of 197.22 g/mol . This compound is known for its unique structure, which includes an imidazo-thiadiazole core, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It has been found to exhibit significant activity against certain cancer cell lines , suggesting that it may target proteins or pathways involved in cell growth and proliferation.
Mode of Action
It is known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are areas of ongoing research.
Result of Action
The compound has been found to exhibit significant anticancer activity against certain cancer cell lines . This suggests that the compound’s action results in the inhibition of cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with appropriate 2-bromo-1,2-(substituted aryl) ethanones . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential anti-inflammatory and analgesic properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaryl-imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds have been studied for their anti-inflammatory and analgesic activities.
1,3,4-Thiadiazole derivatives: Known for their anticancer properties and ability to inhibit various enzymes.
Uniqueness
2,6-Dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its dual role as both an anti-inflammatory and anticancer agent highlights its versatility and potential for therapeutic applications .
Properties
IUPAC Name |
2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-3-5(6(11)12)10-7(8-3)13-4(2)9-10/h1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLNUIGAQRAOOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)SC(=N2)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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